2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyrimidine moiety. The molecule features a 3-chlorophenyl substituent at position 2, 3,5-dimethyl groups on the pyrimidine ring, and an N-[2-(3,4-dimethoxyphenyl)ethyl] side chain at position 5.
Properties
Molecular Formula |
C24H25ClN4O2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H25ClN4O2/c1-15-12-22(26-11-10-17-8-9-20(30-3)21(13-17)31-4)29-24(27-15)16(2)23(28-29)18-6-5-7-19(25)14-18/h5-9,12-14,26H,10-11H2,1-4H3 |
InChI Key |
IYHUQQJUIHSGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through substitution reactions, often using reagents like chlorobenzene and dimethoxybenzene derivatives.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo-pyrimidine core followed by the introduction of substituents such as the chlorophenyl and dimethoxyphenyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This makes it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been reported, particularly those involved in metabolic pathways related to cancer and inflammation. For example, molecular docking studies suggest that the compound can bind effectively to targets such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are implicated in inflammatory responses and cancer progression .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of pyrazolo-pyrimidine derivatives. The compound may exert protective effects against neurodegenerative diseases by modulating neuroinflammatory processes and inhibiting oxidative stress pathways .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and dimethoxyphenyl groups may enhance binding affinity, while the pyrazolo[1,5-a]pyrimidine core can interact with active sites or allosteric sites on proteins. This interaction can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazolo[1,5-a]pyrimidine Derivatives
Table 1: Key Structural Variations and Properties
Key Observations :
- Substituent Position and Electronic Effects : The target compound’s 3-chlorophenyl group at position 2 contrasts with the 4-fluorophenyl (e.g., compound 47) or 3,5-diphenyl (e.g., 890624-32-5) groups in analogs. Chlorine’s electron-withdrawing nature may alter binding affinity compared to fluorine or phenyl groups .
- Amine Side Chain Diversity : The N-[2-(3,4-dimethoxyphenyl)ethyl] group in the target compound is distinct from pyridylmethyl (compound 47) or simple chlorophenyl (890624-32-5) side chains. The dimethoxy moiety may improve solubility or target engagement via hydrogen bonding .
Anti-Mycobacterial Activity:
- Compound 47 (4-fluorophenyl, pyridylmethyl side chain) exhibits potent anti-mycobacterial activity (MIC = 0.5 µg/mL) . The target compound’s 3-chlorophenyl and dimethoxyphenethyl groups may similarly enhance membrane penetration or target inhibition, though direct data are lacking.
- SAR Trend : Pyridylmethyl side chains (e.g., compounds 47–51) correlate with higher anti-mycobacterial efficacy compared to alkylamines, suggesting the target’s phenethyl group may require optimization .
Cytotoxicity and Herbicidal Potential:
- highlights cytotoxicity for purine isosteres (e.g., compound 35d: IC₅₀ = 1.2 µM), but pyrazolo[1,5-a]pyrimidines with methoxy groups (e.g., the target) may exhibit lower toxicity due to improved selectivity .
- Compounds with trifluoromethyl groups (e.g., ) show herbicidal activity, but the target’s dimethyl and chloro substituents likely shift the activity profile toward antimicrobial applications .
Biological Activity
The compound 2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H21ClN4O2
- Molecular Weight : 358.84 g/mol
- CAS Number : Not explicitly listed but related compounds can be referenced for identification.
The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities including anti-inflammatory and anti-cancer properties.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can modulate several biological pathways:
- Inhibition of Enzymes : These compounds often exhibit inhibitory activity against various kinases and enzymes involved in cellular signaling pathways. For example, they may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Interaction with Receptors : Some studies suggest that pyrazolopyrimidines can act as ligands for certain receptors, influencing neurotransmitter systems and potentially offering therapeutic effects in neurological disorders.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- A study published in Cancer Letters highlighted that similar compounds showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidines have also been investigated for their anti-inflammatory properties:
- Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .
Neuroprotective Effects
The neuroprotective properties of these compounds are particularly noteworthy:
- A recent study focused on the neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce neuronal cell death by modulating antioxidant pathways .
Case Studies
- Case Study 1: Cancer Treatment
- Case Study 2: Neurodegenerative Disorders
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
